molecular formula C13H16N2 B14858654 3-Ethyl-5,7-dimethylquinolin-2-amine

3-Ethyl-5,7-dimethylquinolin-2-amine

Cat. No.: B14858654
M. Wt: 200.28 g/mol
InChI Key: YMFWWMNRTIVAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5,7-dimethyl-3-ethylquinoline is a quinoline derivative with the molecular formula C13H16N2. This compound is known for its unique structure, which includes an amino group at the 2-position, methyl groups at the 5 and 7 positions, and an ethyl group at the 3-position. It is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,7-dimethyl-3-ethylquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and aldehyde.

    Cyclization: The intermediate formed undergoes cyclization to form the quinoline ring.

    Amination: The final step involves introducing the amino group at the 2-position.

The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 2-Amino-5,7-dimethyl-3-ethylquinoline may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,7-dimethyl-3-ethylquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield tetrahydroquinolines.

Scientific Research Applications

2-Amino-5,7-dimethyl-3-ethylquinoline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5,7-dimethyl-3-ethylquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinoline: Lacks the methyl and ethyl substitutions.

    5,7-Dimethylquinoline: Lacks the amino and ethyl substitutions.

    3-Ethylquinoline: Lacks the amino and methyl substitutions.

Uniqueness

2-Amino-5,7-dimethyl-3-ethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other quinoline derivatives may not be as effective.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

3-ethyl-5,7-dimethylquinolin-2-amine

InChI

InChI=1S/C13H16N2/c1-4-10-7-11-9(3)5-8(2)6-12(11)15-13(10)14/h5-7H,4H2,1-3H3,(H2,14,15)

InChI Key

YMFWWMNRTIVAGW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C(C=C2N=C1N)C)C

Origin of Product

United States

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